Profound Target Shift vs. 3-Trifluoromethyl Analog: From PNMT to Voltage-Gated Calcium Channel
N-(3-bromophenyl)-2-phenylbutanamide exhibits weak inhibitory activity (Ki = 1.11 mM) against Phenylethanolamine N-Methyltransferase (PNMT), a target involved in catecholamine biosynthesis [1]. In stark contrast, the direct analog N-(3-trifluoromethylphenyl)-2-phenylbutanamide shows no reported activity against PNMT but instead demonstrates micromolar activity (EC50 = 2.89 µM) as an antagonist of the human Cav3.2 T-type calcium channel [2]. This represents a complete functional divergence driven solely by the aryl halide substituent.
| Evidence Dimension | Target Engagement Profile (Primary Assay) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | N-(3-trifluoromethylphenyl)-2-phenylbutanamide |
| Quantified Difference | Comparator: EC50 = 2.89E+3 nM (2.89 µM) vs. Cav3.2 channel; No activity reported vs. PNMT |
| Conditions | Target compound: In vitro radiochemical assay for bovine PNMT. Comparator: Antagonist assay at human Cav3.2 expressed in cells. |
Why This Matters
This evidence proves the bromine atom is not merely a 'heavy' analog but a critical determinant of target selectivity, making N-(3-bromophenyl)-2-phenylbutanamide a specific tool for probing PNMT biology, not a general screening compound.
- [1] BindingDB. (n.d.). BDBM50367284: In vitro inhibition of bovine phenylethylamine N-methyl-transferase (PNMT). View Source
- [2] BindingDB. (n.d.). BDBM77460: Antagonist activity at voltage-dependent T-type calcium channel subunit alpha-1H (Human). View Source
